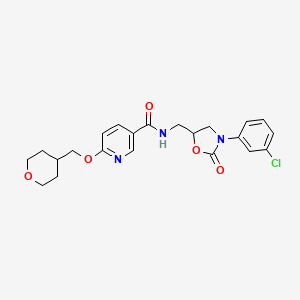

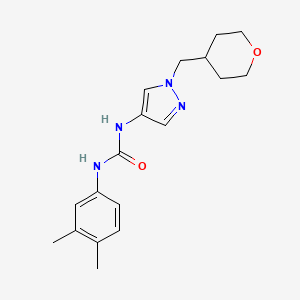

![molecular formula C25H29N5O5 B2929669 N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate CAS No. 1351614-71-5](/img/structure/B2929669.png)

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in many drugs .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving your compound were not found, imidazole is known to be amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for your compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial potential . These compounds can be synthesized and evaluated against various microbial strains to determine their efficacy in inhibiting growth or killing pathogenic microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-tubercular Activity

The structural analogs of benzimidazole have shown promising results against Mycobacterium tuberculosis . By synthesizing similar compounds and assessing their minimum inhibitory concentrations (MIC), researchers can explore the potential of such derivatives as novel anti-tubercular agents, contributing to the fight against tuberculosis.

Antitumor Activity

Benzimidazole derivatives have been identified to possess antitumor properties . The compound can be investigated for its ability to inhibit the growth of cancer cells. This application is particularly relevant for the development of new chemotherapeutic agents that can offer alternative treatment options for various cancers.

Proton Pump Inhibition

Some benzimidazole derivatives are known for their proton pump inhibitory effects . This application is significant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, where reducing stomach acid production is beneficial.

Anthelmintic Activity

The anthelmintic activity of benzimidazole compounds makes them suitable for the development of treatments against parasitic worms . This application has implications for both human medicine and veterinary practices, improving health outcomes by eradicating helminth infections.

Functional Materials and Photophysical Properties

Beyond pharmacological applications, benzimidazole derivatives are also used in the synthesis of functional materials due to their photophysical properties . These compounds can be part of the development of fluorescent dyes, organic ligands, and materials with specific photoelectric properties, expanding their use into the fields of material science and engineering.

Eigenschaften

IUPAC Name |

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSEEZVUONDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)